molecular formula C21H26BrNO B5408524 N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide

N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide

Katalognummer: B5408524
Molekulargewicht: 388.3 g/mol
InChI-Schlüssel: WWRFYCMQYLBFNL-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide is a compound that belongs to the class of acrylamides. It has gained significant attention in the scientific community due to its potential applications as a drug candidate.

Wirkmechanismus

The mechanism of action of N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation and pain. Additionally, it has been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to the development of inflammation and pain. It has also been found to increase the levels of endocannabinoids, which are naturally occurring compounds that regulate pain and mood.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide in lab experiments include its high potency and selectivity for specific enzymes and receptors. It is also relatively easy to synthesize, making it readily available for use in research studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.

Zukünftige Richtungen

There are several future directions for the research and development of N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide. One potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its anti-cancer properties and its potential use in combination with other cancer treatments. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in human clinical trials.
Conclusion:
In conclusion, this compound is a compound with promising potential for use as a drug candidate. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound for use in human clinical trials.

Synthesemethoden

The synthesis of N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide involves the reaction of 1-adamantylamine with 4-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with acryloyl chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)acrylamide has shown promising results in various scientific research applications. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of chronic pain and inflammation.

Eigenschaften

IUPAC Name

(E)-N-[1-(1-adamantyl)ethyl]-3-(4-bromophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrNO/c1-14(21-11-16-8-17(12-21)10-18(9-16)13-21)23-20(24)7-4-15-2-5-19(22)6-3-15/h2-7,14,16-18H,8-13H2,1H3,(H,23,24)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRFYCMQYLBFNL-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C=CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)/C=C/C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.